molecular formula C9H17BrO2 B1438028 2-[(3-Bromopropoxy)methyl]oxane CAS No. 1152515-11-1

2-[(3-Bromopropoxy)methyl]oxane

Cat. No.: B1438028
CAS No.: 1152515-11-1
M. Wt: 237.13 g/mol
InChI Key: XKUMHXBVACTUFZ-UHFFFAOYSA-N
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Description

2-[(3-Bromopropoxy)methyl]oxane is an organic compound belonging to the class of ethersThis compound is widely used in various fields, including medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromopropoxy)methyl]oxane typically involves the reaction of 3-bromopropanol with glycidol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired product. The reaction conditions usually involve heating the reactants at elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromopropoxy)methyl]oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of ethers, alcohols, or amines.

    Oxidation Reactions: Formation of oxides or carboxylic acids.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

2-[(3-Bromopropoxy)methyl]oxane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Bromopropoxy)methyl]oxane involves its interaction with nucleophiles, leading to the formation of substitution products. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromopropyl glycidyl ether
  • 2-Bromoethyl methyl ether
  • 3-Chloropropyl methyl ether

Uniqueness

2-[(3-Bromopropoxy)methyl]oxane is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions. Its versatility in synthetic applications and its potential use in various fields of research make it a valuable compound .

Properties

IUPAC Name

2-(3-bromopropoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c10-5-3-6-11-8-9-4-1-2-7-12-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUMHXBVACTUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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